molecular formula C22H19FN4O B2978509 7-(3,4-dimethylphenyl)-N-[(4-fluorophenyl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide CAS No. 1031990-73-4

7-(3,4-dimethylphenyl)-N-[(4-fluorophenyl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B2978509
CAS No.: 1031990-73-4
M. Wt: 374.419
InChI Key: WMMCSXRDWGKEBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(3,4-Dimethylphenyl)-N-[(4-fluorophenyl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide is a small molecule research chemical with a molecular weight of 374.42 and the molecular formula C22H19FN4O . This compound is part of the pyrazolo[1,5-a]pyrimidine class of heterocycles, which are recognized as privileged scaffolds in medicinal chemistry due to their utility in the design of pharmaceutical compounds with diverse therapeutic applications . Pyrazolopyrimidine derivatives are considered bioisosteres of purine, allowing them to mimic adenine and interact with the ATP-binding sites of various kinase enzymes . This mechanism makes such compounds particularly interesting for investigating pathways involved in diseases like cancer. Specifically, derivatives based on the pyrazolo[1,5-a]pyrimidine core have been identified as promising scaffolds for the development of novel CDK2 (cyclin-dependent kinase 2) inhibitors . CDK2 plays a critical role in cell cycle progression, and its inhibition is a compelling target for cancer treatment, as it can selectively target tumor cells by disrupting cell division . The structural features of this compound, including the 3,4-dimethylphenyl and 4-fluorobenzyl groups, are consistent with modifications explored in therapeutic research, as evidenced by patents covering pyrazolo[1,5-a]pyrimidin-7-amine derivatives for use in therapy, including the treatment of viral infections . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers can utilize this compound for in vitro studies to explore its potential biochemical properties, mechanism of action, and inhibitory activity against specific molecular targets.

Properties

IUPAC Name

7-(3,4-dimethylphenyl)-N-[(4-fluorophenyl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN4O/c1-14-3-6-17(11-15(14)2)20-9-10-24-21-19(13-26-27(20)21)22(28)25-12-16-4-7-18(23)8-5-16/h3-11,13H,12H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMMCSXRDWGKEBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=NC3=C(C=NN23)C(=O)NCC4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(3,4-dimethylphenyl)-N-[(4-fluorophenyl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazolo[1,5-a]pyrimidine core through cyclization reactions. Subsequent steps involve the introduction of the 3,4-dimethylphenyl and 4-fluorophenylmethyl groups via substitution reactions. Common reagents used in these reactions include various halogenated compounds, bases, and solvents under controlled temperature and pressure conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production. The reaction conditions are carefully monitored and controlled

Biological Activity

7-(3,4-dimethylphenyl)-N-[(4-fluorophenyl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide is a compound belonging to the pyrazolopyrimidine class, which has garnered attention in medicinal chemistry for its potential biological activities. This article provides a detailed overview of the compound's biological activity, including its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C22H20FN5O2
  • Molecular Weight : 405.4 g/mol
  • CAS Number : 941915-17-9

The structure of this compound features a pyrazolo[1,5-a]pyrimidine core substituted with a dimethylphenyl group and a fluorophenylmethyl moiety. These structural components contribute to its biological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases : Pyrazolopyrimidines are known to inhibit various kinases, which play critical roles in cell signaling pathways. This compound has shown potential as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and are often dysregulated in cancer.
  • Anti-inflammatory Effects : Some derivatives of pyrazolopyrimidines exhibit anti-inflammatory properties by modulating the activity of inflammatory cytokines and signaling pathways.
  • Antitumor Activity : Studies have indicated that compounds within this class can induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

StudyBiological ActivityMethodologyResults
Antitumor ActivityIn vitro assays on cancer cell lines (MCF-7, HepG2)Significant inhibition of cell proliferation observed
Antiviral ActivityIn vitro assays against virusesEffective against specific viral strains
TLR7 AgonistCellular assaysInduced immune response via TLR7 activation

Case Studies

  • Anticancer Research : A study reported that derivatives similar to this compound showed promising results against breast cancer cell lines, indicating its potential as a therapeutic agent for oncology applications .
  • Inflammation Models : In experimental models of inflammation, related pyrazolopyrimidine compounds demonstrated the ability to reduce inflammatory markers significantly, suggesting that this compound may also have therapeutic implications in treating inflammatory diseases .
  • Viral Infections : The antiviral properties were highlighted in research where similar compounds exhibited effectiveness against certain viral pathogens, showcasing their broad-spectrum antiviral potential .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazolo[1,5-a]pyrimidine carboxamides exhibit diverse biological activities influenced by substituents on the aryl rings and carboxamide groups. Below is a comparative analysis of key analogs:

Substituent Variations at Position 7

  • 7-(4-Fluorophenyl)-N-(4-methylphenyl) derivatives (e.g., 18m): 18m (C₂₆H₁₉F₄N₅O₂) shares a 4-fluorophenyl group at position 7 but differs in the carboxamide substituent (4-methylphenyl vs. 4-fluorobenzyl). Melting Point: 255–257°C (vs. Biological Activity: Exhibits antitumor activity in preliminary screens, though IC₅₀ data are unavailable .
  • 7-(4-Chlorophenyl/Bromophenyl) analogs (e.g., 18k, 18l) :

    • Halogenated aryl groups (Cl, Br) enhance lipophilicity and metabolic stability.
    • 18k (C₂₆H₁₉ClN₅O₂) has a 4-chlorophenyl group, with a melting point of 267–269°C and 71% yield .
    • 18l (C₂₆H₁₉BrN₅O₂) includes a bromophenyl group (m.p. 278–279°C, 68% yield), suggesting heavier halogens increase crystallinity .
  • 7-(Trifluoromethyl) derivatives :

    • Compounds like D33 () feature a trifluoromethyl group, improving bioavailability and target binding through electronegativity .

Substituent Variations in the Carboxamide Group

  • N-(Pyridinylmethyl) analogs (e.g., 22–44 in Table 2, ) :

    • Pyridinylmethyl substituents (e.g., 3-(4-fluorophenyl)-N-(pyridin-2-ylmethyl) derivatives) enhance water solubility due to the basic nitrogen. Activity varies with pyridine substitution patterns .
  • N-(Chlorophenyl) derivatives (e.g., 18t) :

    • 18t (C₂₆H₁₉ClFN₅O₂) substitutes the benzyl group with 4-chlorophenyl, yielding a melting point of 251–252°C and 67% yield. Chlorine may improve membrane permeability .

Functional Group Modifications

  • Trifluoromethyl vs. Difluoromethyl () :
    • 445036-93-1 (C₂₄H₂₂F₂N₄O₃) includes a difluoromethyl group, balancing hydrophobicity and metabolic resistance compared to trifluoromethyl analogs .
    • D34 () uses trifluoromethyl for enhanced electronic effects, critical for enzyme inhibition .

Table 1: Key Data for Selected Pyrazolopyrimidine Derivatives

Compound Name Position 7 Substituent Carboxamide Group m.p. (°C) Yield (%) Molecular Weight
Target Compound 3,4-Dimethylphenyl 4-Fluorobenzyl N/A N/A 374.41
18m 4-Fluorophenyl 4-Methylphenyl 255–257 69 505.46
18k 4-Chlorophenyl 4-Methylphenyl 267–269 71 468.91
18t 4-Fluorophenyl 4-Chlorophenyl 251–252 67 507.91
D33 Trifluoromethyl 5-Chloro-2-hydroxyphenyl N/A N/A 548.82

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.